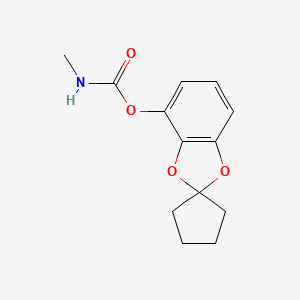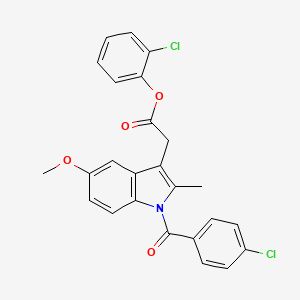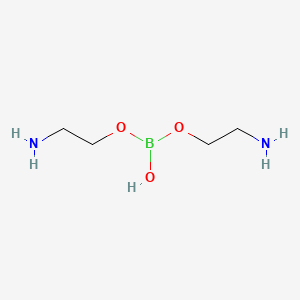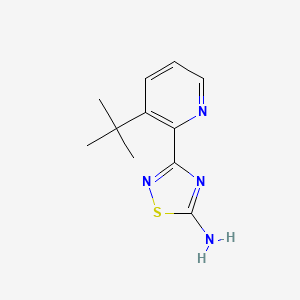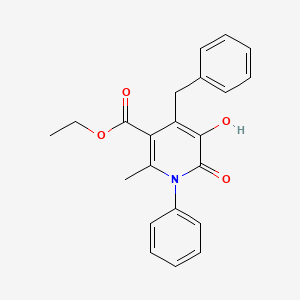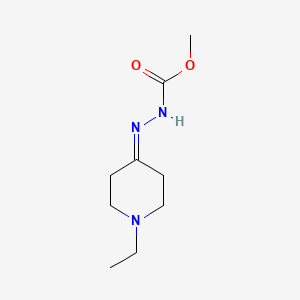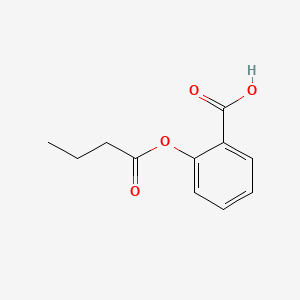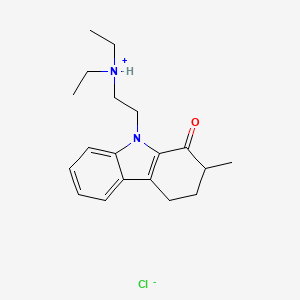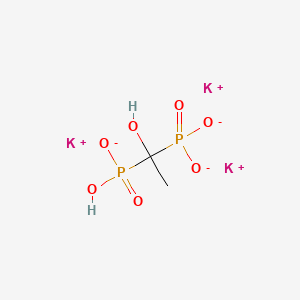
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The compound is characterized by a phenyl group attached to the tetrahydroisoquinoline core, which is further stabilized as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Other methods include the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction, which involve cyclization of N-acyl derivatives of β-phenylethylamine .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated tetrahydroisoquinolines.
Scientific Research Applications
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: Modulates the activity of neurotransmitters like dopamine and serotonin, potentially offering neuroprotective effects.
Enzyme Inhibition: Inhibits enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Cell Signaling Pathways: Influences cell signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different biological activities.
Tetrahydropapaverine: Another tetrahydroisoquinoline derivative with distinct pharmacological properties.
Salsolinol: A naturally occurring tetrahydroisoquinoline with neuroactive properties
Uniqueness: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the phenyl group, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
24464-11-7 |
|---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13;/h1-7,10,16H,8-9,11H2;1H |
InChI Key |
DEPGDBCZOUBFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH2+]CC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


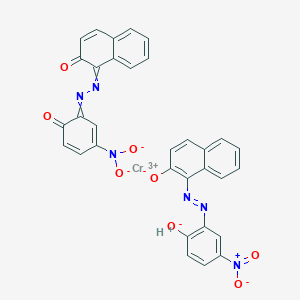
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
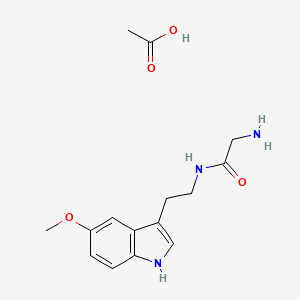
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
